2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide -

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

Catalog Number: EVT-4400013
CAS Number:
Molecular Formula: C17H14F3NO
Molecular Weight: 305.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step Synthesis: Synthesis of compounds containing both the 2-(trifluoromethyl)phenyl and cyclopropanecarboxamide moieties typically involves multi-step reactions. [, , , , ] Common strategies may involve:
    • Nucleophilic aromatic substitution to introduce the trifluoromethyl group. []
Molecular Structure Analysis
  • Presence of Trifluoromethyl Group: Compounds containing the 2-(trifluoromethyl)phenyl group are often investigated for their structural properties. The trifluoromethyl group (-CF3) significantly impacts molecular conformation and intermolecular interactions due to its electronegativity and steric bulk. [, , , , ]
  • Conformation and Hydrogen Bonding: Research on similar molecules emphasizes the importance of conformational analysis, particularly the dihedral angle between the aromatic ring and the cyclopropanecarboxamide or related functional groups. Intra- and intermolecular hydrogen bonding patterns, often involving the amide N-H, are crucial for crystal packing and potentially influence biological activity. [, , , , ]
Chemical Reactions Analysis
  • Derivatization for SAR studies: Research frequently focuses on synthesizing a series of derivatives with modifications to the core structure to establish structure-activity relationships (SAR). [, , , , ] This often involves varying substituents on the aromatic rings or exploring different linkers between the key pharmacophores.
Mechanism of Action
  • Targeting Specific Enzymes or Receptors: Compounds containing the 2-(trifluoromethyl)phenyl moiety and related structures often exhibit biological activity by targeting specific enzymes or receptors. [, , , , , , , ] The exact mechanism can vary depending on the target and specific structural features. Examples include:
    • Inhibition of kinases (e.g., cKIT, FLT3, RIPK3). [, , , ]
    • Modulation of transient receptor potential (TRP) channels (e.g., TRPA1, TRPV1). [, ]
    • Antagonism of retinoic acid receptor-related orphan receptors (RORs). []
Applications
  • Medicinal Chemistry: A primary application of compounds containing the 2-(trifluoromethyl)phenyl and related cyclopropanecarboxamide moieties is in medicinal chemistry research. [, , , , , , , , , , ] These compounds are explored as potential therapeutics for various diseases, including:
    • Cancer (e.g., leukemia, melanoma). [, , , , , , ]
    • Pain (e.g., inflammatory pain, neuropathic pain). [, ]
    • Inflammatory diseases. [, ]
    • Metabolic disorders. []

1. N-[2-(trifluoromethyl)phenyl]succinamic acid

  • Compound Description: N-[2-(trifluoromethyl)phenyl]succinamic acid is a derivative of succinamic acid. The crystal structure of this compound reveals that the ortho-CF3 substituent and the N-H bond adopt a syn-conformation.
  • Relevance: This compound shares the core N-[2-(trifluoromethyl)phenyl]acetamide structure with 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide. The key difference lies in the substitution at the acetyl group, where succinamic acid replaces the cyclopropyl(phenyl) group in the target compound.

2. N-[2-(Trifluoromethyl)phenyl]maleamic acid

  • Compound Description: N-[2-(Trifluoromethyl)phenyl]maleamic acid is another example where the –COOH group adopts a syn conformation, unlike other related maleamic acids. This conformation leads to the formation of carboxylic acid inversion dimers through pairwise O—H⋯O hydrogen bonds in its crystal structure.
  • Relevance: This compound also shares the N-[2-(trifluoromethyl)phenyl]acetamide core with 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide. The distinction arises from the replacement of the cyclopropyl(phenyl) group in the target compound with a maleic acid moiety.

3. 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

  • Compound Description: This benzamide derivative exhibits concomitant dimorphism, meaning it exists in two different crystalline forms simultaneously. Both forms have multiple molecules in their asymmetric units (Z′ > 1) and undergo a combined melting and solid-to-solid phase transition at the same temperature.

4. 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, 3-Bromo-N-[2-(trifluoromethyl)phenyl]benzamide, and 3-Iodo-N-[2-(trifluoromethyl)phenyl]benzamide

  • Relevance: These compounds share the N-[2-(trifluoromethyl)phenyl]benzamide core with 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide. The primary difference lies in the replacement of the benzamide group in these compounds with a cyclopropanecarboxamide group in the target compound. Additionally, these compounds showcase halogen substitutions (fluoro, bromo, iodo) at the 3-position of the benzamide ring, a feature absent in 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide.

5. N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide (SRVIC30)

  • Compound Description: SRVIC30 has been investigated for its antimetastatic effects, particularly in murine melanoma models. Topical application of SRVIC30 in these models has demonstrated an increase in peroxidase antioxidant enzyme activity and cell death through caspase-3 activation, leading to collagen fiber deposition in tumors.
  • Relevance: While SRVIC30 shares the 2-(trifluoromethyl)phenyl moiety with 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide, it differs significantly in its overall structure. SRVIC30 contains a nicotinamide group and a 4-bromophenylamino substituent on the phenyl ring, features absent in the target compound. Despite these differences, the presence of the shared 2-(trifluoromethyl)phenyl element highlights a potential area of structural similarity for further investigation.

6. N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea

  • Compound Description: This thiourea derivative features a 69.41° dihedral angle between its benzene ring and the thiourea fragment. It forms inversion dimers in its crystal structure due to N—H⋯S and N—H⋯O hydrogen bonds.

7. 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole

  • Compound Description: This tetrazole derivative has a 76.8° dihedral angle between its 2-(trifluoromethyl)phenyl ring and the tetrazole ring due to the bulky trifluoromethyl group. Weak C—H⋯N, C—H⋯F hydrogen bonds, and π–π stacking interactions contribute to its three-dimensional network in the crystal structure.

8. 2-Phenyl-4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole

  • Compound Description: This thiazole derivative is synthesized from 5,5,5-trifluoro-4-(trifluoromethy)-3-penten-2-one. Its structural and conformational properties have been extensively studied using various spectroscopic methods, including FT-IR, NMR, Raman, X-ray, and MS.
  • Relevance: While this compound does not share the same core structure as 2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide, both compounds belong to a similar chemical space, incorporating both a phenyl ring and a trifluoromethyl group. This suggests a potential for shared physicochemical properties and warrants further investigation into their structure-activity relationships.

9. (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate

  • Compound Description: This pyrrolo[3,4-c]pyrrole derivative has its stereochemistry determined, revealing a cis arrangement between the carboxymethyl and 2-(trifluoromethyl)phenyl substituents on the pyrrolidine ring. The structure is characterized by a five-membered saturated azacycle adopting an envelope conformation.

10. 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative features two benzene rings connected by a –CH=CH—C(=O)– unit with a dihedral angle of 10.9° between them. It adopts an E configuration about the central olefinic bond.

11. 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide

  • Compound Description: This cyclopropanecarboxamide derivative exhibits a 70.82° dihedral angle between its cyclopropane and benzene rings. Its structure is characterized by specific torsion angles around its ethylene and amide bonds.

12. N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340)

  • Compound Description: SRPIN340 acts as a selective pharmacological inhibitor of serine/arginine-rich protein kinases (SRPKs), particularly SRPK1 and SRPK2, which are often overexpressed in leukemia and various cancer types. It shows significant cytotoxic activity against lymphoid and myeloid leukemia cell lines, influences SR protein phosphorylation, and affects the expression of genes like MAP2K1, MAP2K2, VEGF, and FAS.

13. N 1-(5-Fluoro-2, 4-dinitrophenyl)-N 2-phenyl-4-(trifluoromethyl) benzene-1, 2-diamine

  • Compound Description: This benzene derivative is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine. The reaction conditions, particularly the solvent used (ethanol or dichloromethane), significantly influence the yield and formation of byproducts.

Properties

Product Name

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide

IUPAC Name

2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide

Molecular Formula

C17H14F3NO

Molecular Weight

305.29 g/mol

InChI

InChI=1S/C17H14F3NO/c18-17(19,20)14-8-4-5-9-15(14)21-16(22)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2,(H,21,22)

InChI Key

IDTBXZXFTOBRBL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.